7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

Aqueous solubility Physicochemical property Formulation science

7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (CAS 1865-83-4) is a dihydronaphthalenone-class synthetic intermediate characterized by a C-7 methoxy group and geminal C-1 dimethyl substitution on the tetralone scaffold. It is commercially supplied at standard purities of 95–98%, with batch-specific certificates of analysis (NMR, HPLC, GC) available from multiple vendors.

Molecular Formula C13H16O2
Molecular Weight 204.269
CAS No. 1865-83-4
Cat. No. B2870761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
CAS1865-83-4
Molecular FormulaC13H16O2
Molecular Weight204.269
Structural Identifiers
SMILESCC1(C(=O)CCC2=C1C=C(C=C2)OC)C
InChIInChI=1S/C13H16O2/c1-13(2)11-8-10(15-3)6-4-9(11)5-7-12(13)14/h4,6,8H,5,7H2,1-3H3
InChIKeyXKNWKUDWLZEPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (CAS 1865-83-4): A Critical Alectinib Intermediate for Pharmaceutical R&D and Chemical Procurement


7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (CAS 1865-83-4) is a dihydronaphthalenone-class synthetic intermediate characterized by a C-7 methoxy group and geminal C-1 dimethyl substitution on the tetralone scaffold. It is commercially supplied at standard purities of 95–98%, with batch-specific certificates of analysis (NMR, HPLC, GC) available from multiple vendors . The compound is explicitly designated as Intermediate (II) in the Chugai Pharmaceutical patent family (CA2764653, WO2010143664) for the synthesis of tetracyclic ALK inhibitors including Alectinib (Alecensa®), and it is formed via dimethylation of 7-methoxy-3,4-dihydronaphthalen-2(1H)-one (I) with methyl iodide under phase-transfer conditions [1].

Why 7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one Cannot Be Replaced by Non-Dimethylated, Non-Methoxylated, or Regioisomeric Analogs


The specific substitution pattern of this compound—7-methoxy group plus gem-dimethyl at C-1—is not merely structural decoration; it is functionally required for the regioselective bromination step that yields the 6-bromo intermediate (CAS 1256578-99-0), the direct precursor to the tetracyclic core of Alectinib [1]. Replacement with the non-methoxylated analog (1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one, CAS 20027-76-3) eliminates the ortho/para-directing methoxy group essential for electrophilic bromination at C-6. Substitution with the non-dimethylated analog (7-methoxy-3,4-dihydronaphthalen-2(1H)-one, CAS 4133-34-0) lacks the gem-dimethyl motif that is a critical pharmacophoric element in the final ALK inhibitor scaffold [2]. The 8-methoxy regioisomer (CAS 5309-20-6) alters the directing effect, while 7-methoxy-1-tetralone (CAS 6836-19-7), bearing the carbonyl at C-1 rather than C-2, leads to a different synthetic trajectory (e.g., dezocine) . Thus, generic substitution among seemingly similar dihydronaphthalenones is not viable without compromising the patented synthetic route and the structural integrity of the target API.

Quantitative Differentiation Evidence for 7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one vs. Closest Structural Analogs


Aqueous Solubility Reduction vs. Non-Dimethylated Analog (CAS 4133-34-0): ~1.9-Fold Lower Solubility

The target compound exhibits aqueous solubility of 0.61 g/L (610 mg/L) at 25°C , representing a ~1.9-fold reduction compared to its non-dimethylated analog 7-methoxy-3,4-dihydronaphthalen-2(1H)-one (CAS 4133-34-0), which has a measured water solubility of 1.151 g/L at 25°C . The gem-dimethyl substitution increases the hydrophobic surface area, reducing aqueous solubility. For further context, the non-methoxylated analog 1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (CAS 20027-76-3) is described as insoluble in water , and 7-methoxy-1-tetralone (CAS 6836-19-7) has a water solubility of 309 mg/L at 25°C [1].

Aqueous solubility Physicochemical property Formulation science

Enhanced Hydrophobicity (LogP) for Organic-Phase Partitioning vs. Non-Dimethylated Analog

The measured LogP of the target compound is 2.567 ± 0.409 (independently reported as 2.488 ), which is ~0.58 log units higher than the non-dimethylated analog 7-methoxy-3,4-dihydronaphthalen-2(1H)-one (CAS 4133-34-0, LogP = 1.99 at 25°C ). This represents a ~3.8-fold increase in the octanol-water partition coefficient, driven by the gem-dimethyl substitution. For reference, 7-methoxy-1-tetralone (CAS 6836-19-7) has a LogP of 2.68 [1], indicating that both dimethylation and the position of the carbonyl group influence hydrophobicity.

LogP Hydrophobicity Partition coefficient Extraction efficiency

Regioselective Bromination at C-6 Enabled by 7-Methoxy Ortho/Para-Directing Effect

In the patented Alectinib synthesis, bromination of the target compound with N-bromosuccinimide (NBS, 1.1 equiv) in acetonitrile at room temperature for 2.5 hours selectively yields the 6-bromo derivative (CAS 1256578-99-0, Intermediate III) [1]. The 7-methoxy group is an activating ortho/para director that steers electrophilic bromination to the C-6 position (ortho to methoxy, para to the C-7–C-8 ring junction). By contrast, the non-methoxylated analog 1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (CAS 20027-76-3) lacks this directing group, and its bromination would follow a different regiochemical course incompatible with the downstream cycloaddition to form the tetracyclic benzo[b]carbazole core [2]. The 8-methoxy regioisomer (CAS 5309-20-6) would direct bromination to C-5 or C-7 rather than C-6.

Regioselective bromination Electrophilic aromatic substitution NBS bromination Synthetic intermediate

Documented Role as Designated Intermediate (II) in the Patented Alectinib Synthesis Route vs. Precursor and Alternative Intermediates

The target compound is explicitly designated as Intermediate (II) in the Chugai Pharmaceutical patent family (CA2764653, CN102459172, EP2441753, JP2011016830, US2012083488, WO2010143664) for the synthesis of tetracyclic ALK inhibitors [1]. This places it one step downstream from the starting material 7-methoxy-3,4-dihydronaphthalen-2(1H)-one (I) and one step upstream from the 6-bromo derivative (III) that enters the key cycloaddition. In contrast, the non-dimethylated precursor (I) requires an additional synthetic step (dimethylation) and lacks the gem-dimethyl motif found in the final pharmacophore. The 7-methoxy-1-tetralone analog (CAS 6836-19-7) is employed in a completely different synthetic pathway—dezocine opioid synthesis . The 1,1-dimethyl analog without methoxy (CAS 20027-76-3) has no documented role in any approved drug synthesis route .

Alectinib intermediate Patent CA2764653 ALK inhibitor synthesis Pharmaceutical intermediate procurement

Commercial Availability at ≥98% Purity with Batch QC Documentation vs. Lower-Purity Analogs

The target compound is routinely available at ≥98% purity from major suppliers such as Bidepharm (98%), Hodoodo Chemicals (98%), and ChemicalBook-listed vendors (98%) , with batch-specific QC documentation including NMR, HPLC, and GC. By comparison, the non-methoxylated analog (CAS 20027-76-3) is typically offered at 95%+ purity , and the 8-methoxy regioisomer (CAS 5309-20-6) is listed at 95% . While this difference may appear modest, the 3% purity gap becomes significant in multi-step syntheses where impurity carry-through can reduce cumulative yield (e.g., a 95% starting material in a 9-step linear synthesis yields a theoretical maximum final purity of ~63% without purification, vs. ~83% for 98% starting purity, assuming additive impurity propagation).

Purity specification Quality control Procurement standard HPLC purity

Procurement-Driven Application Scenarios for 7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (CAS 1865-83-4)


Alectinib Generic API Development and Intermediate Scale-Up

For pharmaceutical companies and CROs developing generic Alectinib or conducting process chemistry optimization, this compound is the direct Intermediate (II) in the originator patent route (CA2764653/WO2010143664) [1]. Procuring this specific intermediate—rather than the non-dimethylated precursor (I) or alternative tetralones—eliminates one step (dimethylation) from the synthetic sequence, reduces impurity profiles, and ensures alignment with the regulatory reference listed drug (RLD) synthesis pathway. The 98% purity specification with batch QC documentation supports ANDA/505(b)(2) filing requirements where intermediate quality must be demonstrated.

Regioselective Bromination Process Development and Optimization

Process chemists developing robust, scalable bromination conditions for the Alectinib route rely on this compound as the substrate of choice because the 7-methoxy group ensures exclusive C-6 bromination with NBS in acetonitrile [1]. Using non-methoxylated or regioisomeric analogs would yield different bromination products, complicating process validation. The compound's intermediate aqueous solubility (0.61 g/L) and LogP (~2.5) inform solvent selection for the bromination and subsequent workup, enabling rational process design.

Physicochemical Screening and Pre-Formulation Studies of Synthetic Intermediates

For laboratories conducting pre-formulation or analytical method development for synthetic intermediates in the ALK inhibitor class, the documented LogP (2.567 ± 0.409) [1] and aqueous solubility (0.61 g/L) provide reference benchmarks. These values differentiate the compound from the more hydrophilic non-dimethylated analog (LogP 1.99, solubility 1.151 g/L) and the more hydrophobic 7-methoxy-1-tetralone (LogP 2.68, solubility 0.309 g/L) [2], allowing analytical chemists to select appropriate chromatographic conditions and extraction solvents based on quantitative partitioning behavior.

Chemical Procurement and Vendor Qualification for cGMP Intermediate Sourcing

Procurement professionals evaluating suppliers for pharmaceutical intermediates can use the purity specification (≥98% with NMR/HPLC/GC QC) [1] as a minimum qualification criterion. The compound's direct link to Alectinib—an FDA-approved ALK inhibitor for ALK-positive NSCLC —provides demand visibility and supply-chain relevance that non-designated analogs lack. Multiple established vendors (Bidepharm, Hodoodo, Fluorochem) offer this compound, enabling competitive sourcing with documented quality parameters.

Quote Request

Request a Quote for 7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.